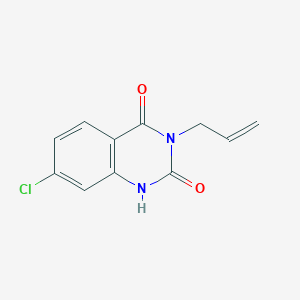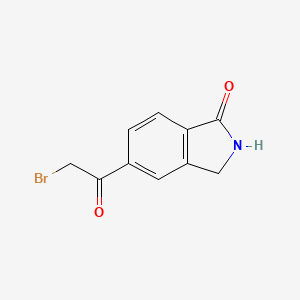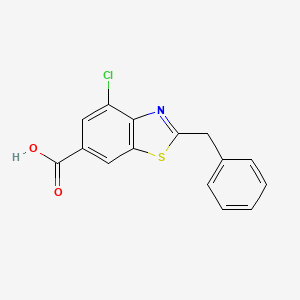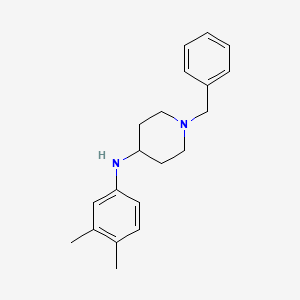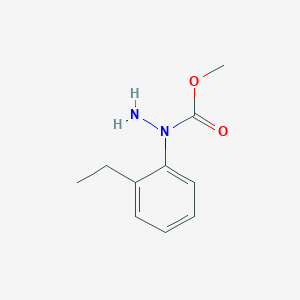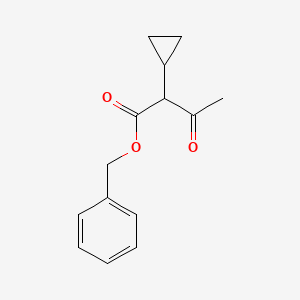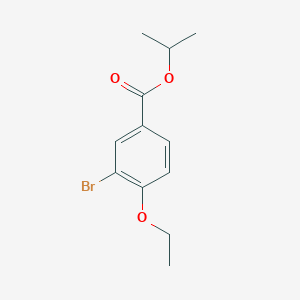
Propan-2-yl 3-bromo-4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-bromo-4-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 3rd position and an ethoxy group at the 4th position on the benzene ring, with a propan-2-yl ester group attached to the carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-bromo-4-ethoxybenzoate typically involves the esterification of 3-bromo-4-ethoxybenzoic acid with isopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-bromo-4-ethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-bromo-4-ethoxybenzoic acid and isopropanol in the presence of an acid or base.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Ester Hydrolysis: The major products are 3-bromo-4-ethoxybenzoic acid and isopropanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Propan-2-yl 3-bromo-4-ethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-bromo-4-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The presence of the bromine atom and ethoxy group can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Propan-2-yl 3-chloro-4-ethoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Propan-2-yl 3-bromo-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
Propan-2-yl 3-bromo-4-ethoxybenzoate is unique due to the specific combination of substituents on the benzene ring, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom and ethoxy group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
propan-2-yl 3-bromo-4-ethoxybenzoate |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11-6-5-9(7-10(11)13)12(14)16-8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
IUCLMLGLPIEVKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)

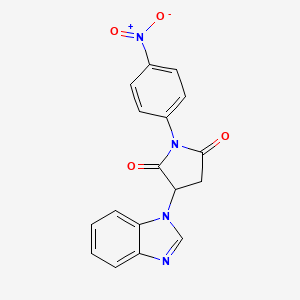
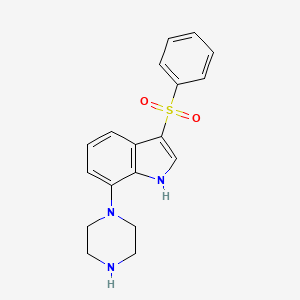
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
